molecular formula C34H52N6O14 B3107949 N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;oxalic acid CAS No. 1630815-47-2

N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;oxalic acid

Cat. No.: B3107949
CAS No.: 1630815-47-2
M. Wt: 768.8
InChI Key: SFESMVIUBTVCJQ-XZPBZCASSA-N
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Description

This compound is a morpholine carboxamide derivative complexed with oxalic acid. Its molecular formula is C₁₆H₂₅N₃O₅·C₂H₂O₄, with an average mass of 339.392 g/mol for the base compound and 90.03 g/mol for oxalic acid. The stereochemistry at the C2 position is specified as (2R), distinguishing it from racemic mixtures. The oxalic acid component enhances solubility and stability, critical for pharmacokinetic profiles .

Properties

IUPAC Name

N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H25N3O5.C2H2O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;3-1(4)2(5)6/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);(H,3,4)(H,5,6)/t2*14-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFESMVIUBTVCJQ-XZPBZCASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)NCCNC[C@H](COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNC[C@H](COC2=CC=C(C=C2)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N6O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide typically involves multiple stepsThe final step involves the addition of oxalic acid to form the hemioxalate salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenoxy ring .

Mechanism of Action

The mechanism of action of N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist for certain receptors, thereby affecting cellular signaling and physiological responses .

Comparison with Similar Compounds

Xamoterol (Racemic Mixture)

  • Structure: (±)-N-[2-[[2-Hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-4-morpholinecarboxamide.
  • Molecular Formula : C₁₆H₂₅N₃O₅ (identical to the target compound’s base structure).
  • Key Differences: Stereochemistry: Xamoterol is racemic, lacking the (2R) specificity, which may reduce receptor selectivity . Pharmacology: Xamoterol is a β₁-adrenoceptor partial agonist used for heart failure, whereas the target compound’s oxalic acid salt may alter receptor targeting or metabolic stability .

L755507 (Beta-3 Adrenoceptor Agonist)

  • Structure: 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide.
  • Molecular Formula : C₃₀H₄₀N₄O₆S.
  • Key Differences: Sulfonamide Group: Introduces higher molecular weight (584.73 g/mol) and increased hydrogen-bonding capacity (6 acceptors vs. 5 in the target compound). Pharmacology: Targets β₃-adrenoceptors, activating pathways distinct from β₁/β₂ receptors .

CHEMBL551350 (Beta-2 Adrenoceptor Ligand)

  • Structure: N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-2-(4-methoxyphenyl)acetamide.
  • Molecular Formula : C₂₆H₃₀N₂O₅.
  • Key Differences: 4-Methoxyphenyl Acetamide: Enhances lipophilicity (logP ~2.5 vs. Receptor Selectivity: Binds β₂-adrenoceptors, contrasting with the target compound’s unconfirmed receptor profile .

Antimalarial Morpholine Derivatives (e.g., 4-(4-Aminophenyl)morpholin-3-one)

  • Structure : Features a morpholin-3-one ring linked to aromatic amines.
  • Molecular Formula : C₁₀H₁₂N₂O₂.
  • Key Differences: Oxomorpholine Core: Replaces the carboxamide group with a ketone, reducing hydrogen-bond donor capacity (1 vs. 4 in the target compound). Therapeutic Application: Targets Plasmodium parasites, unlike the adrenoceptor focus of the target compound .

Physicochemical and Pharmacological Data Table

Compound Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP (Predicted) Primary Target
Target Compound + Oxalic Acid C₁₈H₂₇N₃O₉ 429.42 6 9 1.8 Undetermined
Xamoterol (Racemic) C₁₆H₂₅N₃O₅ 339.39 4 8 1.5 β₁-Adrenoceptor
L755507 C₃₀H₄₀N₄O₆S 584.73 5 10 3.2 β₃-Adrenoceptor
CHEMBL551350 C₂₆H₃₀N₂O₅ 450.53 4 7 2.5 β₂-Adrenoceptor
4-(4-Aminophenyl)morpholin-3-one C₁₀H₁₂N₂O₂ 192.22 2 4 0.9 Antimalarial (Plasmodium)

Key Structural and Functional Insights

  • Stereochemistry Matters : The (2R) configuration in the target compound may confer superior receptor affinity compared to racemic Xamoterol .
  • Oxalic Acid Role : Enhances aqueous solubility (critical for oral bioavailability) compared to free-base analogs like CHEMBL551350 .
  • Sulfonamide vs. Carboxamide : L755507’s sulfonamide group increases molecular weight and hydrogen-bonding, favoring β₃ over β₁/β₂ selectivity .

Biological Activity

N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;oxalic acid, also known by its CAS number 1630815-47-2, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a morpholine ring, hydroxyphenoxy groups, and oxalic acid moieties, which contribute to its diverse biological interactions.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C34H52N6O14
  • Molecular Weight : 768.83 g/mol
  • IUPAC Name : (R)-N-(2-((2-hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide hemioxalate

Synthesis and Properties

The synthesis of this compound typically involves multi-step organic reactions, culminating in the formation of the hemioxalate salt with high purity levels (97%) . The compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. This interaction can modulate various biochemical pathways, influencing cellular signaling and physiological responses.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Similar compounds with hydroxyphenoxy groups have demonstrated radical scavenging capabilities, which are crucial in mitigating oxidative stress in biological systems. The antioxidant mechanism may involve the inhibition of lipid peroxidation and the scavenging of free radicals .

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For instance, p-coumaric acid, a phenolic derivative similar to components found in this compound, has shown promising results in inhibiting cancer cell proliferation. It has been reported to exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific effects of this compound on cancer cells warrant further investigation.

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structural motifs may possess neuroprotective properties. These effects could be linked to their ability to reduce oxidative damage and inflammation in neuronal cells. The compound's potential role in protecting against neurodegenerative diseases remains an area for future research.

Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntioxidantScavenges free radicals and reduces lipid peroxidation
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Research Findings

  • Antioxidant Studies : In vitro studies have demonstrated that related phenolic compounds can inhibit lipid peroxidation by up to 71% at certain concentrations, indicating a strong antioxidant capacity .
  • Cytotoxicity Assays : Compounds similar to N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide have shown IC50 values indicating effective inhibition of cancer cell growth (e.g., HCT 15 cells) .
  • Neuroprotection Research : Investigations into related compounds have suggested potential neuroprotective mechanisms through the modulation of oxidative stress pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;oxalic acid
Reactant of Route 2
N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;oxalic acid

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